

# Carotegrast Methyl for In Vivo Mouse Models: Application Notes and Protocols

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## Compound of Interest

Compound Name: Carotegrast Methyl

Cat. No.: B1664470

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## Introduction

**Carotegrast methyl**, also known by its development code AJM300, is an orally bioavailable small molecule antagonist of  $\alpha 4$ -integrin. It is a prodrug that is hydrolyzed in the liver to its active metabolite, carotegrast. The mechanism of action involves the inhibition of  $\alpha 4$ -integrin, a key adhesion molecule on the surface of lymphocytes. By blocking the interaction of  $\alpha 4\beta 1$  and  $\alpha 4\beta 7$  integrins with their respective ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), **carotegrast methyl** effectively prevents the trafficking and infiltration of inflammatory lymphocytes into the gastrointestinal tract. This targeted approach makes it a promising therapeutic agent for inflammatory bowel diseases (IBD), such as ulcerative colitis and Crohn's disease. In preclinical studies, **carotegrast methyl** has demonstrated efficacy in mouse models of colitis, preventing the development of intestinal inflammation.

## Data Presentation

The following table summarizes the quantitative data from a key in vivo mouse study evaluating the efficacy of **carotegrast methyl** in a colitis model.

Parameter	Dosage/Concentration	Administration Route	Mouse Model	Key Findings	Reference
Inhibition of Lymphocyte Homing	0.3, 3, 30 mg/kg	Single oral gavage	BALB/c mice	Dose-dependent inhibition of lymphocyte homing to Peyer's patches and an increase in peripheral lymphocyte counts.	[Sugiura et al., 2013]
Prevention of Colitis	0.03%, 0.1%, 0.3%, 1% in diet	Oral (in diet)	Adoptive transfer of IL-10 deficient CD4+ T cells into SCID mice	Dose-dependent prevention of colitis development, as assessed by stool consistency, colon weight, and histological score. Significant inhibition of T-cell infiltration into the lamina propria.	[Sugiura et al., 2013]
Comparison to Antibody Blockade	1% in diet	Oral (in diet)	Adoptive transfer of IL-10 deficient CD4+ T cells	The maximum efficacy of 1% carotegrast	[Sugiura et al., 2013]

into SCID mice methyl in the diet was comparable to that of a saturating dose of an anti- $\alpha$ 4 integrin monoclonal antibody.

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## Signaling Pathway

The diagram below illustrates the signaling pathway targeted by **carotegrast methyl**.

Mechanism of action of **carotegrast methyl**.

## Experimental Protocols

### Adoptive Transfer Colitis Mouse Model

This protocol describes the induction of colitis in immunodeficient mice by the transfer of pathogenic T cells, a widely used model to study IBD.

Materials:

- Donor mice: IL-10 deficient (IL-10<sup>-/-</sup>) mice on a BALB/c background
- Recipient mice: Severe combined immunodeficient (SCID) mice on a BALB/c background
- **Carotegrast methyl** (AJM300)
- Powdered mouse chow
- Sterile PBS
- FACS buffer (PBS with 2% FBS)
- Antibodies for flow cytometry: Anti-CD4, Anti-CD45RB

- Cell isolation kit (e.g., CD4+ T cell isolation kit)
- Sterile syringes and needles

Protocol:

- Isolation of Pathogenic T Cells:
  - Euthanize IL-10<sup>-/-</sup> donor mice and aseptically harvest spleens.
  - Prepare a single-cell suspension from the spleens in sterile PBS.
  - Isolate CD4<sup>+</sup> T cells using a negative selection kit according to the manufacturer's instructions.
  - Stain the isolated CD4<sup>+</sup> T cells with fluorescently labeled anti-CD4 and anti-CD45RB antibodies.
  - Using a flow cytometer, sort the CD4<sup>+</sup>CD45RB<sup>high</sup> T cell population. These are the pathogenic naive T cells that will induce colitis.
  - Wash the sorted cells with sterile PBS and resuspend at a concentration of  $2 \times 10^6$  cells/mL.
- Adoptive Transfer:
  - Inject each recipient SCID mouse intraperitoneally with 0.5 mL of the cell suspension ( $1 \times 10^6$  cells).
- **Carotegrast Methyl** Administration:
  - Prepare diets containing **carotegrast methyl** at concentrations of 0.03%, 0.1%, 0.3%, and 1% by mixing the compound with powdered mouse chow. A control group should receive the powdered chow without the drug.
  - Provide the respective diets to the different groups of mice ad libitum, starting from the day of the adoptive transfer.

- Monitoring and Assessment of Colitis:
  - Monitor the mice daily for clinical signs of colitis, including weight loss, hunched posture, and diarrhea/loose stools.
  - After a predetermined experimental period (e.g., 6-8 weeks), euthanize the mice.
  - Measure the colon length and weight.
  - Fix a portion of the colon in 10% neutral buffered formalin for histological analysis.
  - Isolate lamina propria lymphocytes from another portion of the colon for flow cytometric analysis of T cell infiltration.
- Histological Analysis:
  - Embed the fixed colon tissue in paraffin, section, and stain with hematoxylin and eosin (H&E).
  - Score the sections for the severity of inflammation based on the extent of inflammatory cell infiltration, epithelial hyperplasia, and goblet cell depletion.

## Lymphocyte Homing Assay

This protocol is used to assess the effect of **carotegrast methyl** on the migration of lymphocytes to Peyer's patches.

Materials:

- BALB/c mice
- **Carotegrast methyl**
- Vehicle for oral gavage (e.g., 0.5% methylcellulose)
- Calcein-AM (or other fluorescent cell tracker)
- Sterile PBS

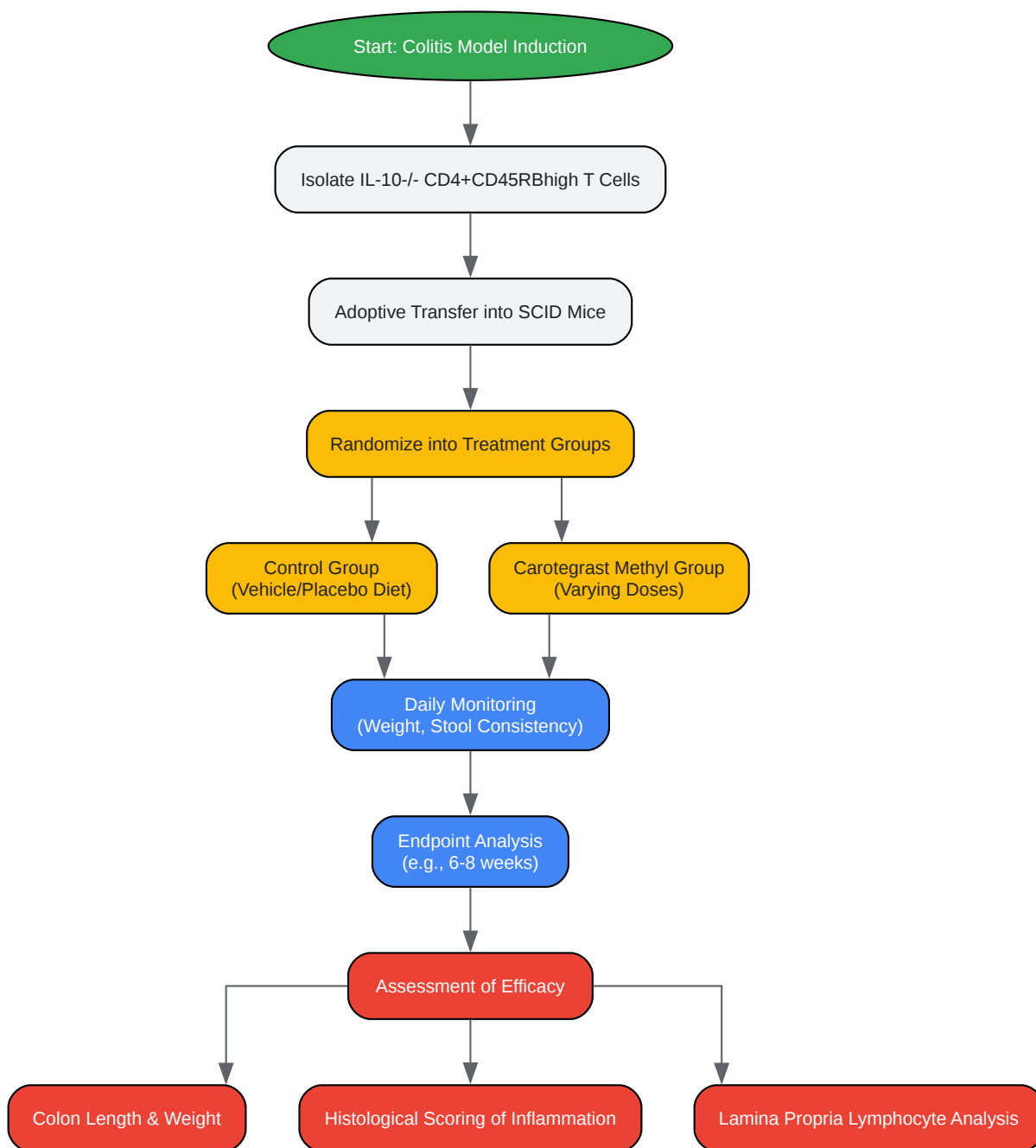
- Flow cytometer

#### Protocol:

- Preparation of Labeled Lymphocytes:
  - Isolate mesenteric lymph node cells from donor BALB/c mice.
  - Label the cells with Calcein-AM according to the manufacturer's protocol.
  - Wash the labeled cells and resuspend in sterile PBS.
- Drug Administration:
  - Administer **carotegrast methyl** (0.3, 3, or 30 mg/kg) or vehicle to recipient BALB/c mice via oral gavage.
- Cell Injection:
  - One hour after drug administration, inject the labeled lymphocytes intravenously into the recipient mice.
- Tissue Harvest and Analysis:
  - One hour after cell injection, euthanize the mice and harvest the Peyer's patches.
  - Prepare single-cell suspensions from the Peyer's patches.
  - Analyze the cell suspensions by flow cytometry to quantify the number of fluorescently labeled lymphocytes that have homed to the Peyer's patches.
  - Concurrently, collect peripheral blood to measure the number of circulating labeled lymphocytes.

## Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating **carotegrast methyl** in a mouse model of colitis.



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Workflow for in vivo evaluation of **carotegrast methyl**.

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